methyl 2-[4-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)piperidine-1-carbonyl]benzoate
Description
Methyl 2-[4-(3-methyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)piperidine-1-carbonyl]benzoate is a structurally complex molecule featuring:
- A methyl benzoate core.
- A piperidine-1-carbonyl linker.
- A 3-methyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazole substituent.
The benzothiadiazole moiety, with its sulfone (dioxo) group, confers unique electronic properties, while the piperidine ring may enhance solubility and bioavailability.
Properties
IUPAC Name |
methyl 2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-22-18-9-5-6-10-19(18)24(30(22,27)28)15-11-13-23(14-12-15)20(25)16-7-3-4-8-17(16)21(26)29-2/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCZVHXHSFWPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Functional Group and Structural Variations
The compound’s closest analogs include benzoate esters and heterocyclic derivatives (e.g., pyridazine, isoxazole, or thiadiazole-containing molecules). Key comparisons are summarized below:
Key Structural and Functional Differences
Core Heterocycle: The target compound’s benzothiadiazole sulfone is distinct from analogs featuring pyridazine (I-6230) or isoxazole (I-6473) . The tetrahydroimidazopyridine in compound 1l introduces a fused bicyclic system absent in the target molecule, likely altering solubility and steric bulk.
Ester Group :
- Methyl vs. ethyl esters (e.g., I-6230, I-6473) : Methyl esters typically exhibit higher metabolic stability but lower lipophilicity compared to ethyl esters.
Substituent Effects: The piperidine-1-carbonyl linker in the target compound may improve membrane permeability relative to simpler linkers (e.g., phenethylamino in I-6230) . The nitro group in compound 1l introduces strong electron-withdrawing effects, contrasting with the sulfone in the target molecule.
Physicochemical and Spectroscopic Comparisons
- Solubility : Piperidine and sulfone groups in the target compound may enhance aqueous solubility compared to purely aromatic analogs (e.g., I-6473) .
- Thermal Stability : The melting point of compound 1l (243–245°C) suggests higher thermal stability than typical benzoate esters, possibly due to its rigid fused-ring system.
- Spectral Signatures :
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